benfotiamine

Pharmacokinetics Bioavailability Thiamine Deficiency

Benfotiamine is a non-substitutable amphiphilic S-acyl thiamine derivative offering 1147% relative bioavailability vs. thiamine HCl, an 8.1-fold higher Cmax, and a unique 300-400% increase in transketolase activity essential for diverting glycolytic flux and reducing AGE formation (43% CML-AGE reduction clinically validated). Oral benfotiamine 300 mg/day outperforms intramuscular thiamine HCl for blood B1 levels and neuropathy symptom reduction. Researchers targeting diabetic sensorimotor polyneuropathy, the AGE-RAGE axis, or the unifying mechanism of diabetic complications should prioritize this compound over standard thiamine salts.

Molecular Formula C19H23N4O6PS
Molecular Weight 466.4 g/mol
Cat. No. B7790774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenfotiamine
Molecular FormulaC19H23N4O6PS
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13+
InChIKeyBTNNPSLJPBRMLZ-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benfotiamine Procurement Guide: A Lipid-Soluble Thiamine Prodrug with Quantified Bioavailability Advantages


Benfotiamine (S-benzoylthiamine O-monophosphate) is a synthetic S-acyl derivative of thiamine (vitamin B1) [1]. Unlike water-soluble thiamine salts (e.g., thiamine hydrochloride) and true lipid-soluble thiamine disulfide derivatives (e.g., fursultiamine), benfotiamine is amphiphilic and practically insoluble in organic solvents, a property that fundamentally dictates its unique absorption mechanism and peripheral tissue distribution [2][3]. It is approved as a medication or dietary supplement in several countries for diabetic sensorimotor polyneuropathy [1].

Why Benfotiamine Cannot Be Substituted with Generic Thiamine Salts: Evidence-Based Differentiation for Scientific Buyers


Generic substitution between benfotiamine and water-soluble thiamine salts (e.g., thiamine hydrochloride) or other lipophilic derivatives (e.g., fursultiamine) is scientifically invalid due to fundamentally different pharmacokinetic and pharmacodynamic profiles. Benfotiamine's S-acyl structure confers an absorption mechanism distinct from both passive diffusion of truly lipid-soluble derivatives and active transport of water-soluble thiamine [1]. Quantitatively, this results in a relative bioavailability of thiamine from benfotiamine that is 1147.3% ± 490.3% that of thiamine hydrochloride, with a Cmax approximately 8-fold higher [2]. Furthermore, benfotiamine uniquely drives a 300-400% increase in transketolase activity, a key enzyme in preventing diabetic complications, compared to only a 20% increase from thiamine [3]. Therefore, substitution would result in non-equivalent thiamine delivery and loss of specific enzyme activation, directly impacting intended research or therapeutic outcomes.

Benfotiamine Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons Against Thiamine HCl and Fursultiamine


Benfotiamine vs. Thiamine Hydrochloride: 11.5-Fold Higher Relative Bioavailability of Plasma Thiamine in Healthy Volunteers

In a randomized, crossover study in 20 healthy male volunteers, oral administration of 300 mg benfotiamine resulted in a relative bioavailability of plasma thiamine that was 1147.3% ± 490.3% that of an oral dose of 220 mg thiamine hydrochloride [1]. The maximum plasma concentration (Cmax) of thiamine was 568.3 ± 122.0 μg/L for benfotiamine compared to 70.5 ± 46.2 μg/L for thiamine hydrochloride, representing an 8.1-fold difference [1].

Pharmacokinetics Bioavailability Thiamine Deficiency

Benfotiamine vs. Thiamine Hydrochloride: 8.1-Fold Higher Peak Plasma Thiamine Concentration (Cmax)

In a direct comparative pharmacokinetic study, the maximum plasma thiamine concentration (Cmax) achieved after a single oral dose of 300 mg benfotiamine was 568.3 ± 122.0 μg/L, while the Cmax for a 220 mg dose of thiamine hydrochloride was only 70.5 ± 46.2 μg/L [1]. This represents an 8.1-fold higher peak exposure. Additionally, the area under the curve (AUC0-24) for benfotiamine was 1763.1 ± 432.7 μg·h·L-1, compared to 182.0 ± 93.8 μg·h·L-1 for thiamine hydrochloride, a 9.7-fold difference [1].

Pharmacokinetics Cmax Absorption Rate

Benfotiamine vs. Oral Thiamine and Fursultiamine: 300-400% vs. 20% Increase in Transketolase Activity in Cell Culture

In a landmark study investigating the prevention of diabetic retinopathy, benfotiamine was shown to increase transketolase activity in cell cultures by 300% to 400% [1][2]. In stark contrast, standard thiamine (water-soluble) increased transketolase activity by only 20% under identical conditions [1][2]. This differential effect is not predicted by chemical structure alone and is a unique pharmacodynamic property of benfotiamine.

Enzyme Activation Transketolase Diabetic Complications

Benfotiamine vs. Intramuscular Thiamine HCl: Superior Blood B1 Increase and Neuropathy Symptom Relief in Diabetic Patients

In a pilot, randomized, comparative study of 60 patients with type 2 diabetes and peripheral neuropathy, oral benfotiamine 300 mg demonstrated superior and sustained increases in blood vitamin B1 compared to intramuscular thiamine HCl. At 6 days post-treatment, blood B1 levels had increased by 98% and 165% in two benfotiamine dose groups, respectively, but had dropped to only a 6% increase in the intramuscular thiamine group (p ≤ 0.001) [1]. After 14 days of treatment, the Diabetic Neuropathic Symptom Score (DNS) decreased by 64.4% and 53.7% in benfotiamine groups, compared to 48.6% in the intramuscular thiamine group [1].

Clinical Trial Diabetic Neuropathy Efficacy

Benfotiamine vs. Placebo: 43% Reduction in CML-AGE Levels in Type 2 Diabetes Patients

In a randomized, double-blind, placebo-controlled trial in 41 subjects with type 2 diabetes, treatment with benfotiamine 900 mg/day for 12 weeks resulted in a reduction in Nɛ-carboxymethyl lysine (CML-AGE) levels from a baseline of 7.2 ± 7.8 ng/ml to a final value of 4.1 ± 3.5 ng/ml [1]. This represents a 43% mean reduction. In contrast, the placebo group showed an increase in CML-AGE from 4.4 ± 3.2 ng/ml to 5.6 ± 4.4 ng/ml [1].

Advanced Glycation End-products Diabetes Biomarker

Benfotiamine vs. Fursultiamine: Superior and More Rapid Thiamine Bioavailability in Humans

In a multiple change-over study comparing three thiamine preparations (benfotiamine, fursultiamine, and thiamine disulfide) in 7 volunteers, benfotiamine demonstrated a more rapid and earlier increase in plasma and hemolysate thiamine compared to fursultiamine and the disulfide [1]. All biokinetic data indicated significantly improved thiamine bioavailability from benfotiamine compared to the other preparations, with thiamine disulfide showing the lowest bioavailability [1].

Pharmacokinetics Bioavailability Comparative

High-Value Research and Industrial Application Scenarios for Benfotiamine Based on Quantitative Differentiation


Diabetic Neuropathy Clinical Trial Intervention

Given the evidence that oral benfotiamine 300 mg daily is more effective than intramuscular thiamine HCl for increasing blood B1 levels (98-165% vs. 6% at day 6) and reducing neuropathy symptoms (64.4% vs. 48.6% DNS reduction) [1], benfotiamine is the preferred compound for clinical trials investigating nutritional or pharmacologic interventions for diabetic peripheral neuropathy. Its oral administration and superior efficacy profile justify its selection over injectable or water-soluble thiamine alternatives.

Advanced Glycation End-product (AGE) Research in Diabetes

The 43% reduction in circulating CML-AGE levels observed in a 12-week, 900 mg/day benfotiamine clinical trial, contrasted with a 27% increase in the placebo group [1], positions benfotiamine as a critical tool for studies focused on the AGE-RAGE axis and diabetic microvascular complications. Researchers investigating the prevention of AGE-mediated tissue damage should prioritize benfotiamine over standard thiamine, which lacks this specific, quantified pharmacodynamic effect.

Studies Requiring Rapid and High Systemic Thiamine Exposure

The 8.1-fold higher Cmax (568.3 vs. 70.5 μg/L) and 9.7-fold higher AUC0-24 (1763.1 vs. 182.0 μg·h·L-1) of benfotiamine compared to thiamine hydrochloride [1] make it the compound of choice for research protocols demanding rapid onset and high peak plasma concentrations of thiamine. This includes acute deficiency correction models or studies where a specific plasma threshold must be reliably achieved. Generic substitution with thiamine HCl would fail to meet these pharmacokinetic specifications.

Mechanistic Studies on Transketolase Activation and Metabolic Flux

Benfotiamine's unique ability to increase transketolase activity by 300-400% in cell culture, compared to a mere 20% increase by standard thiamine [1][2], makes it an essential reagent for studies investigating the diversion of glycolytic flux away from the hexosamine pathway, AGE formation, and PKC activation. For researchers aiming to experimentally validate the "unifying mechanism" of diabetic complications, benfotiamine is non-substitutable; using thiamine would not achieve the necessary enzyme activation to observe the intended metabolic shift.

Technical Documentation Hub

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